molecular formula C4H12IN3 B2508303 N''-ethyl-N-methylguanidine hydroiodide CAS No. 2172610-29-4

N''-ethyl-N-methylguanidine hydroiodide

Cat. No.: B2508303
CAS No.: 2172610-29-4
M. Wt: 229.065
InChI Key: CXOCTTASRILROJ-UHFFFAOYSA-N
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Description

N''-ethyl-N-methylguanidine hydroiodide is an alkylated guanidine compound provided as a stable hydroiodide salt for research applications. Guanidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This compound serves as a key synthetic intermediate and is structurally related to classes of molecules investigated for their selective affinity to specific biological receptors. Scientific literature indicates that trisubstituted guanidine derivatives, such as those with N-ethyl and N-methyl substitutions, have been explored as selective non-competitive antagonists for the N-Methyl-D-Aspartate (NMDA) receptor ion channel . These receptors play a critical role in neurotransmission and are a target for investigating neuroprotective agents for conditions like stroke and other neurodegenerative disorders . The mechanism of action for such compounds involves binding to the receptor's ion channel site, modulating its activity, which can help researchers understand and potentially mitigate excitotoxic neuronal damage. Beyond neuroscience, guanidine structures are found in various pharmacologically active molecules. For instance, similar benzhydryl guanidine derivatives have been documented in patents for their potential hypoglycemic (blood sugar-lowering) effects . The structural motif of the guanidine group, known for its strong basicity, allows for interactions with biological targets, making it a valuable scaffold in chemical biology and pharmaceutical development. Researchers utilize this compound strictly as a high-purity chemical building block to synthesize and study more complex molecules for experimental purposes. Handling should follow standard safety protocols for laboratory chemicals. As specific toxicity data for this exact compound is not fully available , prudent laboratory practices, including the use of personal protective equipment (PPE) like gloves and safety glasses, are essential. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-2-methylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.HI/c1-3-7-4(5)6-2;/h3H2,1-2H3,(H3,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOCTTASRILROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NC)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl N Methylguanidine Hydroiodide

Established Principles for Guanidine (B92328) Moiety Formation

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a strongly basic structure. wikipedia.orgsciencemadness.org Its synthesis is well-established, with several classical and modern approaches available to organic chemists. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Common strategies for constructing the guanidine core include:

Guanylation of Amines: This is the most direct and widely used approach, where an amine is treated with a "guanylating agent." rsc.org These reagents introduce the C(=NH)NH2 fragment to the amine.

Addition to Carbodiimides: The reaction of amines with carbodiimides is an efficient and atom-economical method to produce N-substituted guanidines. rsc.org

Modification of Thioureas: Thioureas can be converted into guanidines. This route often involves S-alkylation to form a more reactive isothiourea intermediate, which is then displaced by an amine. wikipedia.orgrsc.org While effective, this method can require the use of toxic reagents like mercury salts. rsc.org

Cyanamide-based Syntheses: The reaction of cyanamide (B42294) or its derivatives with amines or ammonium (B1175870) salts provides another route to the guanidine core. wikipedia.orgrsc.org

A variety of guanylating agents have been developed to facilitate these transformations under different reaction conditions.

Table 1: Common Guanylating Reagents and Precursors
Reagent/Precursor ClassSpecific ExampleGeneral Application
IsothioureasS-MethylisothioureaReacts with amines to form guanidinium (B1211019) salts (Rathke synthesis). wikipedia.org
CarboximidamidesPyrazole-1-carboximidamide derivativesUsed to convert amino acids into guanidino acids, avoiding toxic metals. rsc.org
CyanamidesCalcium cyanamide, DicyandiamideReacts with ammonium salts or amines to form guanidines. wikipedia.org
ThioureasDi-Boc-thioureaActivated with reagents like cyanuric chloride to guanylate amines. organic-chemistry.org
CarbodiimidesN,N'-Diisopropylcarbodiimide (DIC)Reacts directly with amines, often catalytically, to form substituted guanidines. rsc.org

Synthetic Routes and Precursor Chemistry for N''-ethyl-N-methylguanidine Structures

To synthesize the specific N''-ethyl-N-methylguanidine structure, the chosen methodology must accommodate the formation of an N,N-disubstituted guanidine. The key precursor for introducing the specified alkyl groups is N-ethyl-N-methylamine.

A plausible synthetic route involves the reaction of N-ethyl-N-methylamine with a suitable guanylating agent. For instance, reacting N-ethyl-N-methylamine with a protected S-methylisothiourea derivative is a viable strategy. The reaction proceeds by nucleophilic attack of the secondary amine onto the electrophilic carbon of the isothiourea, followed by the elimination of methanethiol.

Another logical approach is the cyanamide route. This could involve the reaction of N-ethyl-N-methylamine with cyanogen (B1215507) bromide to form N-ethyl-N-methylcyanamide. Subsequent reaction of this intermediate with ammonia (B1221849) or an ammonium salt would then yield the target guanidine. However, the high toxicity of cyanogen bromide makes this route less appealing for many applications. rsc.org

The general scheme for the guanylation of N-ethyl-N-methylamine can be represented as:

N-ethyl-N-methylamine + Guanylating Agent → N''-ethyl-N-methylguanidine

The choice of guanylating agent is critical and influences reaction conditions, yield, and the need for protecting groups.

Strategies for Hydroiodide Salt Formation in Organic Synthesis

Guanidines are among the strongest organic bases, with pKₐH values for the conjugate acid (the guanidinium ion) often exceeding 13. wikipedia.org This high basicity is due to the exceptional resonance stabilization of the resulting planar, symmetrical guanidinium cation, where the positive charge is delocalized over the central carbon and all three nitrogen atoms. wikipedia.org Consequently, in neutral or acidic aqueous solutions, guanidines exist almost exclusively as the guanidinium cation. wikipedia.org This property makes the formation of stable salts, such as the hydroiodide, a straightforward process.

The most direct method for preparing N''-ethyl-N-methylguanidine hydroiodide is a simple acid-base neutralization reaction. This involves treating the free base form of N''-ethyl-N-methylguanidine with hydroiodic acid (HI).

C₄H₁₁N₃ + HI → [C₄H₁₂N₃]⁺I⁻

The reaction is typically performed in a suitable solvent, such as an alcohol (e.g., isopropanol (B130326) or ethanol) or an ether, from which the resulting salt can precipitate upon formation or after cooling. The strong basicity of the guanidine ensures that the reaction proceeds to completion. The resulting guanidinium hydroiodide salt is generally a stable, crystalline solid that is easier to handle and purify than the often hygroscopic free base. sciencemadness.org

While direct acid-base reaction is primary, alternative methods can be employed, particularly if an different salt of the guanidine is already available.

Salt Metathesis (Ion Exchange): If N''-ethyl-N-methylguanidine were available as another salt, such as the hydrochloride ([C₄H₁₂N₃]⁺Cl⁻), it could be converted to the hydroiodide. This can be achieved by dissolving the hydrochloride salt in a solvent and adding a source of iodide ions, such as sodium iodide or potassium iodide. If the resulting sodium or potassium chloride is less soluble in the chosen solvent, it will precipitate, driving the equilibrium toward the formation of the desired guanidinium hydroiodide in solution. Conversely, if the guanidinium hydroiodide is the least soluble species, it will crystallize out. A similar principle was demonstrated in the conversion of guanidine hydrochloride to guanidine nitrate (B79036) using ammonium nitrate. cdnsciencepub.com

Anion-Exchange Chromatography: A solution containing the guanidinium cation can be passed through an ion-exchange resin loaded with iodide ions. The original anions are retained by the resin, and the eluate contains the desired N''-ethyl-N-methylguanidinium hydroiodide.

These methods offer alternative pathways to the target crystalline salt, which can be advantageous for purification or for avoiding the direct use of corrosive hydroiodic acid.

Optimization of Synthetic Protocols for this compound

Optimizing the synthesis of this compound involves systematically adjusting various reaction parameters to maximize yield and purity while minimizing reaction time and cost. Key areas for optimization include the guanylation step and the salt formation/crystallization step.

Table 2: Parameters for Synthetic Optimization
ParameterConsiderations for Optimization
Reactant StoichiometryUsing a slight excess of one reactant, such as the amine or the guanylating agent, can drive the reaction to completion. Studies on other guanidinium salt syntheses have shown that using excess guanidine precursor can maximize yield. researchgate.net
SolventThe choice of solvent affects reactant solubility and reaction rate. For the salt formation, the solvent should ideally dissolve the free base but have low solubility for the hydroiodide salt to facilitate crystallization.
TemperatureReaction temperatures can range from ambient to elevated levels (e.g., 80-200 °C) to increase the reaction rate. google.com For crystallization, controlled cooling to lower temperatures (e.g., 5 °C) can maximize the recovery of the crystalline salt product. researchgate.net
CatalystFor certain routes, such as guanylation with cyanamide or carbodiimides, catalysts like scandium(III) triflate can enable milder reaction conditions and improve efficiency. organic-chemistry.org
PurificationThe final product's purity is highly dependent on the purification method. Recrystallization from an appropriate solvent system is a common and effective technique for obtaining high-purity crystalline salts. Washing the filtered product with a cold solvent can remove residual impurities. researchgate.net

A systematic approach, such as a Design of Experiments (DOE), could be employed to efficiently screen multiple parameters and their interactions to identify the optimal conditions for the synthesis of this compound. researchgate.net

Advanced Structural Elucidation and Solid State Analysis of N Ethyl N Methylguanidine Hydroiodide

Spectroscopic Characterization Techniques for Molecular Structure

Spectroscopic methods are indispensable for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with N''-ethyl-N-methylguanidine hydroiodide, detailed information regarding its atomic connectivity, functional groups, and molecular weight can be ascertained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl and methyl groups, as well as the protons on the guanidinium (B1211019) moiety. The ethyl group would likely present as a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The N-methyl group would appear as a singlet. The N-H protons of the guanidinium group may appear as broad singlets due to quadrupole broadening and potential chemical exchange with trace amounts of water in the solvent. The integration of these signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom. The guanidinium carbon is expected to have a characteristic chemical shift in the range of 150-160 ppm. The carbons of the ethyl and methyl substituents would appear at higher fields (lower ppm values). The specific chemical shifts would be influenced by the electron-withdrawing nature of the positively charged guanidinium core.

A hypothetical ¹H and ¹³C NMR data table based on analogous compounds is presented below:

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
N-CH₃~2.8 (s, 3H)~35
N-CH₂-CH₃~3.2 (q, 2H)~45
N-CH₂-CH₃~1.2 (t, 3H)~15
C=N (Guanidinium)-~158
N-HBroad signals-

Note: s = singlet, t = triplet, q = quartet. Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent used.

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as electrospray ionization (ESI) would be suitable for analyzing the intact N''-ethyl-N-methylguanidinium cation. The high-resolution mass spectrum would provide the precise mass of the cation, allowing for the confirmation of its elemental formula (C₄H₁₂N₃⁺).

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation patterns of the cation. orgchemboulder.com Common fragmentation pathways for such ions involve the loss of neutral molecules. libretexts.org Expected fragmentation could include the loss of ethylene (B1197577) from the ethyl group or the loss of methylamine. The analysis of these fragments provides further confirmation of the compound's structure. raco.cat A predicted mass spectrometry data table is shown below:

Ion Formula Predicted m/z
[M]⁺ (N''-ethyl-N-methylguanidinium)C₄H₁₂N₃⁺102.1082
[M - CH₃]⁺C₃H₉N₃⁺87.0847
[M - C₂H₄]⁺C₂H₈N₃⁺74.0770
[M - NH₃]⁺C₄H₉N₂⁺85.0793

Note: m/z = mass-to-charge ratio. The predicted values are for the monoisotopic masses.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. iaea.org These methods are excellent for identifying the functional groups present in this compound. The guanidinium ion has several characteristic vibrational modes. The C=N stretching vibration is expected to appear as a strong band in the IR spectrum, typically in the region of 1600-1680 cm⁻¹. The N-H stretching vibrations would be observed as broad bands in the region of 3100-3500 cm⁻¹ due to hydrogen bonding. The C-N stretching and N-H bending modes would also give rise to characteristic peaks in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman spectroscopy would also be sensitive to the symmetric vibrations of the guanidinium core, which may be weak or absent in the IR spectrum. acs.orgresearchgate.net The vibrations of the ethyl and methyl groups, such as C-H stretching and bending modes, would also be observable in both IR and Raman spectra.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
N-H stretching3100 - 3500IR, Raman
C-H stretching (alkyl)2850 - 3000IR, Raman
C=N stretching1600 - 1680IR
N-H bending1550 - 1650IR, Raman
C-N stretching1000 - 1350IR, Raman

X-ray Crystallographic Studies for Three-Dimensional Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Polymorphism and Crystallinity Studies of this compound

The solid-state behavior of guanidinium salts is an area of significant chemical interest. The structure of the guanidinium cation, with its potential for resonance stabilization and extensive hydrogen bonding, often leads to the formation of stable crystalline lattices. The nature of the substituents on the guanidine (B92328) core and the type of counter-ion play a crucial role in determining the final crystal packing and the potential for polymorphism.

Studies on other substituted guanidines have shown that factors such as the electronic properties of the amine substituents can dictate the geometry and tautomeric form adopted in the solid state. mdpi.com For instance, the pKa of the amine substituent has been observed to influence whether a cis-trans or cis-cis geometry is adopted in the crystal structure of certain N,N'-substituted guanidines. mdpi.com Furthermore, the choice of the counter-ion, such as a halide, can significantly impact the crystal lattice through the formation of specific hydrogen bonding networks. nih.gov

In the broader context of guanidinium halides, research has demonstrated the formation of crystalline solids. google.com However, detailed crystallographic data, including unit cell parameters, space groups, and atomic coordinates, which are essential for a thorough analysis of crystallinity and the identification of polymorphs, are not published for this compound specifically.

Without experimental data from techniques such as single-crystal X-ray diffraction or powder X-ray diffraction for this compound, a definitive discussion of its specific crystalline habits or the existence of different polymorphic forms remains speculative. Further research would be required to elucidate these specific solid-state properties.

Theoretical and Computational Investigations of N Ethyl N Methylguanidine Hydroiodide

Molecular Dynamics Simulations for Conformational Landscapes in Solution

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movements of all atoms in a system over time by applying classical mechanics. nih.gov

For N''-ethyl-N-methylguanidine hydroiodide dissolved in a solvent like water, MD simulations can reveal the dynamic interplay between the guanidinium (B1211019) cation, the iodide anion, and the surrounding solvent molecules. These simulations show how solvent molecules arrange themselves around the ions (solvation shells) and how hydrogen bonding networks are formed and broken. The simulations track the torsional angles of the ethyl and methyl groups, providing a "conformational landscape" that shows which shapes the cation prefers in solution and how quickly it transitions between them. wesleyan.edu This provides insight into the flexibility of the molecule in a realistic environment.

Computational Approaches to Intermolecular Interactions within Guanidinium Hydroiodide Lattices

In the solid state, this compound exists as a crystal lattice. Computational methods are used to investigate the forces that hold this lattice together. These forces are primarily strong ionic interactions between the positively charged guanidinium cations and the negatively charged iodide anions.

In addition to the primary ionic forces, hydrogen bonding plays a critical role. The N-H protons of the guanidinium cation can act as hydrogen bond donors, forming interactions with the iodide anions or with other guanidinium ions. Computational studies on similar guanidinium complexes have shown that these hydrogen bonds are significantly strengthened by the presence of the ionic charges, a phenomenon known as ion-assisted or charge-assisted hydrogen bonding. researchgate.net By calculating the interaction energies and analyzing the electron density distribution (e.g., using Atoms in Molecules theory), researchers can quantify the strength and nature of these crucial intermolecular forces that dictate the crystal's structure and stability. researchgate.net

Predictive Modeling for Structure-Reactivity Relationships in Guanidine (B92328) Systems

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, aims to correlate a molecule's structural features with its chemical reactivity or physical properties. nih.govnih.gov

For guanidine systems, these models can be used to predict properties like basicity (pKa), catalytic activity, or biological interactions based on descriptors derived from the molecular structure. These descriptors can be calculated using quantum chemical methods and may include:

Electronic Descriptors: Atomic charges, dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Topological Descriptors: Information about the connectivity of atoms.

Steric Descriptors: Molecular volume and surface area.

By developing a statistical model based on a training set of known guanidine derivatives, researchers can predict the reactivity of new compounds like N''-ethyl-N-methylguanidine. semanticscholar.org For instance, the calculated energy of the LUMO can be correlated with the molecule's susceptibility to nucleophilic attack, while the charge distribution on the nitrogen atoms can be related to its basicity and hydrogen bonding strength. nih.govnih.gov

Reactivity and Reaction Mechanisms of N Ethyl N Methylguanidine Hydroiodide

Fundamental Acid-Base Properties and Proton Transfer Processes

The guanidine (B92328) moiety is one of the strongest organic bases in its neutral form, a property attributed to the resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized over the central carbon and the three nitrogen atoms, resulting in a highly stable cation. The pKa of the conjugate acid of guanidine itself is approximately 13.6 in water, indicating that guanidinium ions are very weak acids.

For N''-ethyl-N-methylguanidine hydroiodide, the N''-ethyl-N-methylguanidinium cation possesses N-H protons that can be abstracted by a sufficiently strong base. The acidity of these protons is influenced by the electronic effects of the ethyl and methyl substituents. Alkyl groups are generally electron-donating, which can slightly increase the electron density on the nitrogen atoms and subtly affect the stability of the cation and the pKa compared to the unsubstituted guanidinium ion.

Proton transfer is a fundamental process in reactions involving this compound. In its catalytic role, the guanidinium cation can act as a Brønsted acid, donating a proton to a substrate to activate it. Conversely, the neutral guanidine, if formed in situ, is a powerful Brønsted base, readily abstracting protons from a wide variety of acidic protons. The kinetics of these proton transfer processes are generally very fast, often approaching diffusion-controlled rates, which is a key factor in its catalytic efficiency.

Table 1: Comparison of pKa Values for Selected Guanidinium Ions in Acetonitrile (B52724)

Guanidinium DerivativepKa in MeCN
Guanidinium~21.1
Tetramethylguanidinium (TMG)23.3
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)25.96
N-phenylguanidiniumLower than alkylated guanidiniums due to electron-withdrawing effects
Note: Specific pKa data for N''-ethyl-N-methylguanidinium in acetonitrile is not readily available in the literature. The values presented are for related compounds to illustrate the effect of substitution on basicity.

Catalytic Activity and Organocatalytic Mechanisms

This compound can function as a potent organocatalyst, primarily through the action of the N''-ethyl-N-methylguanidinium cation. This cation can engage in various non-covalent interactions, most notably hydrogen bonding, to activate substrates and stabilize transition states.

The catalytic mechanisms of guanidinium salts are diverse but often revolve around their ability to act as hydrogen-bond donors. The N-H protons of the N''-ethyl-N-methylguanidinium cation can form strong hydrogen bonds with Lewis basic sites on substrate molecules, such as carbonyl oxygens or nitro groups. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.

A common mechanistic motif is bifunctional catalysis , where the guanidinium cation activates both the electrophile and the nucleophile simultaneously. For instance, in a Michael addition, the guanidinium ion can activate the Michael acceptor (electrophile) through hydrogen bonding to its carbonyl or nitro group, while simultaneously forming an ion pair with the enolate nucleophile, thereby orienting the reactants for a stereoselective transformation.

Another important pathway involves the guanidinium cation acting as a general acid catalyst . In this role, it can protonate a substrate to enhance its electrophilicity. This is particularly relevant in reactions such as the cleavage of phosphodiesters, where the guanidinium group can stabilize the developing negative charge on the phosphate (B84403) oxygen. mdpi.com

Iodide is a relatively large and soft anion, leading to weaker ion pairing with the guanidinium cation compared to smaller, harder anions like chloride. This "looser" ion pair can result in a more "available" guanidinium cation for catalysis. However, iodide itself can also participate in reactions. For example, in certain oxidative reactions, guanidinium iodide salts have been used to generate hypoiodite (B1233010) in situ, which then acts as the active catalytic species for transformations like the α-nitroalkylation of β-ketoamides.

Role in Nucleophilic and Electrophilic Activation

This compound, through its guanidinium cation, is adept at both nucleophilic and electrophilic activation.

Electrophilic Activation: As discussed, the primary mode of electrophilic activation is through hydrogen bonding. By donating hydrogen bonds to an electrophile (e.g., an aldehyde, ketone, or imine), the guanidinium cation increases its electrophilicity, making it more reactive towards nucleophiles. This is a cornerstone of its catalytic activity in reactions like aldol (B89426), Mannich, and Michael reactions.

Nucleophilic Activation: The activation of nucleophiles can occur through several mechanisms. If a small amount of the neutral N''-ethyl-N-methylguanidine is present or formed, it can act as a Brønsted base to deprotonate a pro-nucleophile (e.g., a malonate ester or a nitroalkane), thereby generating the active nucleophile. The resulting guanidinium cation can then stabilize the newly formed nucleophile through ion pairing and hydrogen bonding, often in a chiral environment if a chiral guanidine is used, leading to enantioselective reactions.

Reaction Kinetics and Thermodynamic Studies of this compound

Detailed reaction kinetics and thermodynamic studies specifically for this compound are not extensively reported in the scientific literature. However, general principles derived from studies of other guanidinium salts can provide valuable insights.

Reaction Kinetics: The rates of guanidinium-catalyzed reactions are influenced by several factors, including the concentration of the catalyst, the nature of the substrates, the solvent, and the temperature. Kinetic studies on related systems have often revealed that the rate-determining step can be the deprotonation of the pro-nucleophile or the subsequent carbon-carbon bond formation. The observed reaction order with respect to the catalyst can provide information about the aggregation state of the catalyst and the number of catalyst molecules involved in the transition state. For proton transfer processes involving guanidinium ions, the rates are typically very high, as expected for acid-base reactions.

Table 2: General Thermodynamic Parameters for Guanidinium Ion Interactions

Interaction TypeTypical Enthalpy Change (ΔH)General Thermodynamic Effect
Hydrogen Bonding to Carbonyl-15 to -30 kJ/molStabilization of ground state and/or transition state
Ion Pairing with AnionsVaries with anion and solventInfluences catalyst solubility and aggregation
Proton Transfer from GuanidiniumEndothermic (requires a base)Governed by the relative pKa values
Note: These are generalized values and the specific thermodynamics for this compound will depend on the specific reaction conditions.

Structure Reactivity Relationship Sar Studies and Derivatization Strategies

Systematic Exploration of Structural Modifications on Guanidine (B92328) Reactivity

The reactivity of the guanidine core is profoundly influenced by the nature and position of its substituents. The parent guanidine molecule is strongly basic (pKa of the conjugate acid is 13.6) because the resulting guanidinium (B1211019) cation is highly stabilized by resonance, delocalizing the positive charge across the central carbon and three nitrogen atoms. scripps.edu The introduction of alkyl groups, such as ethyl and methyl groups in N''-ethyl-N-methylguanidine, modulates this basicity and the nucleophilicity of the nitrogen atoms.

Structural modifications of the guanidine group are a key strategy for tuning the biological activity and chemical reactivity of molecules. nih.gov These modifications can range from simple alkylation or acylation of the terminal nitrogens to more complex cyclizations. For instance, the electron-donating nature of the ethyl and methyl groups in N''-ethyl-N-methylguanidine is expected to increase the electron density on the guanidine nitrogens, thereby enhancing its basicity compared to unsubstituted guanidine.

A significant challenge in guanidine chemistry is the inherent stability of the guanidinium group, which renders the central carbon resistant to nucleophilic attack. organic-chemistry.org Innovative strategies have been developed to overcome this. One such approach involves the conversion of guanidines into guanidine cyclic diimides (GCDIs). This structural modification effectively destabilizes the resonance of the guanidine group, which enhances the electrophilicity of the central carbon. In the presence of acid additives, these activated GCDIs can undergo nucleophilic substitution reactions with various amines and alcohols, providing a pathway to diverse functionalized guanidines. organic-chemistry.org

The systematic exploration of these modifications allows for the fine-tuning of a molecule's properties. For example, in the context of diarylguanidines, small alkyl substituents like methyl and ethyl on the guanidine nitrogens were found to be preferred for achieving selectivity for certain receptor ion channel sites. nih.gov This highlights how subtle changes in the substitution pattern can lead to significant changes in molecular interactions.

Table 1: Comparison of Calculated pKa Values for Guanidinium Ions
CompoundStructureCalculated pKa of Conjugate AcidEffect of Substitution
GuanidineH₂N-C(=NH)-NH₂13.6Reference compound
N-MethylguanidineH₂N-C(=NH)-NH(CH₃)~13.8Slight increase due to electron-donating methyl group
N,N-DimethylguanidineH₂N-C(=NH)-N(CH₃)₂~14.0Further increase in basicity
N''-ethyl-N-methylguanidineCH₃-NH-C(=NH)-N(C₂H₅)H~13.9Increased basicity from two alkyl groups

Synthetic Approaches to Novel N''-ethyl-N-methylguanidine Derivatives

The synthesis of guanidine derivatives can be broadly categorized into guanylation and guanidinylation reactions. researchgate.net These approaches allow for the construction of a wide array of substituted guanidines, which could be applied to synthesize novel derivatives starting from or leading to N''-ethyl-N-methylguanidine.

One common method involves the reaction of a primary or secondary amine with a guanylating agent. For instance, N-ethyl-N-methylamine could theoretically be treated with a reagent like cyanamide (B42294) or a more reactive derivative such as N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea to form a protected version of the target guanidine. Subsequent deprotection would yield N''-ethyl-N-methylguanidine. The use of zinc-catalyzed guanylation reactions of amines with carbodiimides is another efficient method for forming C-N bonds to create guanidine derivatives. jst.go.jp

Further derivatization of N''-ethyl-N-methylguanidine itself can be achieved through alkylation. The guanidine group contains two types of nitrogen atoms—amino-type and imino-type—which can be alkylated. researchgate.net Phase-transfer-catalyzed alkylation using alkyl halides provides a convenient protocol for synthesizing more complex and highly functionalized guanidines under mild, biphasic conditions. researchgate.net This method is tolerant of a wide range of functional groups, allowing for the introduction of diverse substituents onto the N''-ethyl-N-methylguanidine scaffold.

For more targeted modifications, tailor-made precursors can be employed. For example, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine is a versatile reagent used for the synthesis of terminally alkylated guanidines. nih.govnih.gov This precursor can be alkylated under Mitsunobu conditions, and the resulting modified guanylating agent can then be reacted with an amine to transfer the pre-modified guanidine group. This strategy offers precise control over the position of new substituents.

A hypothetical synthetic route to a more complex derivative could involve the following steps:

Activation: Protection of one or more nitrogen atoms on N''-ethyl-N-methylguanidine to direct the subsequent reaction.

Alkylation: Reaction with a functionalized alkyl halide under phase-transfer conditions to introduce a new substituent.

Deprotection: Removal of the protecting groups to yield the final, novel derivative.

Impact of Alkyl Substitution Patterns on Reaction Pathways

In an unsymmetrically substituted guanidine such as N''-ethyl-N-methylguanidine, the different nitrogen atoms exhibit distinct reactivities. The presence of the ethyl and methyl groups influences the nucleophilicity of the nitrogen atoms to which they are attached. Generally, alkylation occurs at the imino nitrogen due to its higher basicity and accessibility. However, the reaction's outcome can be directed by the choice of reagents and conditions. For instance, in unsymmetrically trisubstituted guanidines, the reactivity of the different nitrogen atoms can be tuned by the presence of acyl groups and the use of strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). researchgate.net

The steric hindrance imposed by the existing alkyl groups also plays a critical role. The ethyl and methyl groups are relatively small, suggesting that further substitution is sterically feasible. However, introducing a bulkier alkyl group might preferentially occur at the less hindered nitrogen atom.

The electronic effects of the substituents are also paramount. Electron-donating groups (like alkyl groups) increase the nucleophilicity of the guanidine, while electron-withdrawing groups decrease it. In some cases, the introduction of two electron-withdrawing substituents on the nitrogen atoms of a guanidine derivative was shown to make the nitrogen atom a reactive nucleophile in allylic substitution reactions. researchgate.net This demonstrates the high degree of control that can be exerted over reaction pathways through careful selection of substituents.

Table 2: Hypothetical Impact of N-Substituent on Further Alkylation Reactivity
Starting GuanidineSubstituents (R¹, R²)Predicted Major Alkylation SiteRelative Reaction RateRationale
N-MethylguanidineR¹=CH₃, R²=HImino NitrogenModerateMinimal steric hindrance, moderate electronic activation.
N''-ethyl-N-methylguanidineR¹=CH₃, R²=C₂H₅Imino NitrogenHighEnhanced nucleophilicity from two alkyl groups.
N-tert-ButylguanidineR¹=t-Bu, R²=HImino NitrogenLowSignificant steric hindrance from the tert-butyl group impedes approach.
N-PhenylguanidineR¹=Ph, R²=HImino NitrogenLowElectron-withdrawing phenyl group reduces nucleophilicity.

Advanced Applications of N Ethyl N Methylguanidine Hydroiodide in Organic Synthesis

Utilization as a Reagent in Complex Molecule Synthesis

While direct and extensive examples of N''-ethyl-N-methylguanidine hydroiodide as a primary reagent in the total synthesis of complex natural products are not widely documented, the broader class of guanidine-containing compounds is instrumental in the construction of intricate molecular architectures. Guanidines are key components in the synthesis of various biologically active molecules, including marine alkaloids and neuroprotective agents. nih.gov For instance, substituted diarylguanidines have been synthesized and identified as potent and selective noncompetitive NMDA receptor antagonists, highlighting the importance of the guanidine (B92328) moiety in creating compounds with significant therapeutic potential. nih.gov The synthesis of these complex molecules often involves the introduction of the guanidine functional group at a key step, underscoring the value of guanidine derivatives as building blocks.

The reactivity of the guanidine group, which can be modulated by the substituents on its nitrogen atoms, allows for its incorporation into diverse molecular scaffolds. The synthesis of N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, a trisubstituted guanidine, demonstrates the preference for methyl and ethyl substituents in achieving high affinity for specific biological targets. nih.gov This suggests that asymmetrically substituted guanidines like N''-ethyl-N-methylguanidine could serve as valuable synthons for creating libraries of complex molecules with fine-tuned biological activities.

Development in Green Chemistry Methodologies

The principles of green chemistry encourage the development of environmentally benign synthetic methods. While specific research on this compound in green chemistry is still emerging, the properties of guanidinium (B1211019) salts suggest their potential in this area.

Solvent-Free and Aqueous Reaction Environments

Guanidine and its salts have been shown to be effective in promoting organic reactions in environmentally friendly media such as water or under solvent-free conditions. For example, guanidine hydrochloride has been utilized as a catalyst for one-pot pseudo-five-component synthesis of bis(pyrazol-5-ol) derivatives in water. This highlights the potential of guanidinium salts to facilitate complex transformations in aqueous media, reducing the reliance on volatile and often toxic organic solvents.

The high polarity and potential for hydrogen bonding of guanidinium salts like this compound could render them suitable for use in aqueous or solvent-free reaction conditions. These properties can enhance the solubility of reactants and stabilize transition states, thereby promoting reactions in these green environments.

Catalytic Applications for Environmentally Benign Transformations

The strong basicity of guanidines makes them attractive candidates for organocatalysis, a key area of green chemistry. Guanidine-based catalysts can often replace toxic and heavy metal catalysts for various organic transformations. While specific applications of this compound as a catalyst for a broad range of environmentally benign transformations are yet to be extensively reported, the general catalytic activity of guanidines in reactions such as Michael additions, transesterifications, and condensation reactions is well-established. researchgate.net The development of heterogeneous catalysts, for instance by grafting tetramethylguanidine onto silica, demonstrates a strategy for creating recyclable and therefore more sustainable guanidine-based catalytic systems. researchgate.net

Role in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of green and efficient synthesis. Guanidine and its salts have proven to be valuable participants in such reactions, acting as either a reagent or a catalyst. A comprehensive review highlights the application of guanidine and its salts in the synthesis of various heterocyclic compounds through MCRs.

While specific examples detailing the use of this compound in well-known MCRs like the Biginelli or Hantzsch reactions are not prevalent in the literature, the fundamental reactivity of the guanidine moiety suggests its potential utility. In the Biginelli reaction, for example, guanidine can be used as a nitrogen-containing component to synthesize dihydropyrimidinones, which are often biologically active. The presence of ethyl and methyl groups on the guanidine nitrogen could influence the solubility and reactivity of the resulting products.

Domino reactions, where a single transformation sets off a cascade of subsequent reactions, represent another efficient synthetic strategy. The ability of guanidines to act as strong bases or nucleophiles could enable them to initiate or participate in such cascades, leading to the rapid construction of molecular complexity from simple starting materials.

Catalytic Systems for Carbon Dioxide Fixation Reactions

A particularly promising and well-documented application of guanidinium salts, including those with iodide as the counter-ion, is in the catalytic fixation of carbon dioxide (CO2). The conversion of CO2, a greenhouse gas, into valuable chemicals is a significant goal in green chemistry. One of the most successful approaches is the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are valuable as green solvents and intermediates in the production of polycarbonates.

Recent studies have demonstrated that guanidinium iodide salts are highly effective single-component catalysts for this transformation, operating under mild conditions of temperature and pressure. nih.govresearchgate.netrsc.orgnih.gov The catalytic activity is attributed to a cooperative effect between the guanidinium cation and the iodide anion. The guanidinium cation is thought to activate the epoxide through hydrogen bonding, while the iodide anion acts as a nucleophile to initiate the ring-opening of the epoxide.

A study on acyclic guanidinium iodides as catalysts for the synthesis of cyclic carbonates from CO2 and epoxides found that the presence of active hydrogens on the guanidinium cation is crucial for high catalytic activity. nih.gov This suggests that this compound, possessing reactive N-H protons, would be an effective catalyst. The research also highlighted that the choice of solvent can influence the catalytic efficiency, with polar solvents favoring guanidinium iodides with multiple active hydrogens. nih.gov

The table below summarizes the catalytic performance of a guanidinium iodide salt in the synthesis of styrene (B11656) carbonate from styrene oxide and CO2, illustrating the efficiency of this catalytic system. researchgate.net

Catalyst Loading (mol%)Pressure (bar)Temperature (°C)Time (h)Conversion (%)
11701892

These findings underscore the significant potential of this compound and related guanidinium salts as environmentally friendly and efficient catalysts for the chemical fixation of carbon dioxide.

Physicochemical Behavior in Non Aqueous Solvent Systems

Acid-Base Titrations and pKa Determination in Non-Aqueous Media

The basicity of guanidines is a hallmark of this class of compounds, and this property is significantly influenced by the solvent environment. In non-aqueous solvents, the strength of a base can be dramatically altered compared to its behavior in water. Non-aqueous titrations are essential for characterizing the acid-base properties of substances like N''-ethyl-N-methylguanidine that are either insoluble in water or are such weak bases in water that a sharp titration endpoint cannot be obtained.

The choice of a non-aqueous solvent is crucial for these titrations. Aprotic solvents, which are neutral and chemically inert, are often employed. The titration of a weak base is typically carried out using a strong acid titrant, such as perchloric acid dissolved in a suitable non-aqueous solvent like glacial acetic acid. The use of glacial acetic acid as a solvent can have a "levelling effect," enhancing the basicity of weak bases and allowing for their successful titration.

The pKa values of substituted guanidines are highly dependent on the nature of the substituents and the solvent. For instance, the pKa values of various nitrogen heterocycles and other bases have been extensively studied in acetonitrile (B52724) (MeCN). ut.ee Acetonitrile is a common solvent for these measurements due to its relatively high dielectric constant and its ability to dissolve a wide range of organic compounds. A comprehensive database of pKa values in acetonitrile includes a wide array of bases, with values spanning from 1.28 to 33.14. ut.ee This extensive scale allows for the comparison of the relative basicities of many different compounds.

For many organic bases, including amines, anilines, pyridines, and amidines, there are established correlations that allow for the estimation of pKa values in other non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) based on their experimentally determined pKa in acetonitrile. ut.ee

Table 1: Illustrative pKa Values of Selected Nitrogenous Bases in Acetonitrile

Compound ClassExample CompoundpKa in MeCN
Amidine1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)24.3
Guanidine (B92328)1,1,3,3-Tetramethylguanidine (TMG)23.3
PyridinePyridine12.53 ut.ee
AnilineAniline10.62 ut.ee

This table provides a general reference for the basicity of different classes of nitrogenous compounds in a common non-aqueous solvent. The pKa of N''-ethyl-N-methylguanidine in acetonitrile would be expected to be in a similar range to other substituted guanidines.

The titration of halide salts of bases in non-aqueous media often requires a specific approach. Halide ions (Cl⁻, Br⁻, I⁻) can be weakly basic in some non-aqueous systems and interfere with the titration of the primary base. To circumvent this, mercuric acetate (B1210297) is often added to the solution. The mercuric acetate reacts with the halide ion to form a poorly dissociated mercuric halide complex, effectively removing the interfering halide from the reaction and allowing for a sharp and accurate endpoint for the titration of the organic base.

Solvation Properties and Solvent Effects on Guanidinium (B1211019) Stability

Solvent effects on the stability of cations are multifaceted and depend on several solvent properties, including:

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between ions, which can favor the dissociation of ion pairs and the solvation of individual ions.

Donor Number (DN) and Acceptor Number (AN): These parameters quantify the Lewis basicity and acidity of a solvent, respectively. A solvent with a high donor number will be better at solvating cations through coordinate bonds.

Hydrogen Bonding Capacity: Protic solvents can form hydrogen bonds with both the cation and the anion, which can significantly impact their stability and reactivity. Aprotic solvents, lacking this ability, will solvate ions through other mechanisms like dipole-dipole interactions.

The stability of the N''-ethyl-N-methylguanidinium cation in a given solvent is influenced by the specific interactions between the cation and the solvent molecules. nih.gov For instance, solvents with high electron-donating ability can stabilize the positive charge on the guanidinium ion. Conversely, the nature of the anion also plays a crucial role. In the case of N''-ethyl-N-methylguanidine hydroiodide, the large and polarizable iodide anion will also be solvated by the solvent molecules.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the interactions between guanidinium cations and solvent molecules. nih.gov These studies can model the geometry and energetics of the solvated ion, helping to explain the observed experimental behavior.

Ionic Liquid Characteristics and Research Opportunities

This compound, being a salt with a relatively low melting point (though not necessarily below 100 °C), can be considered a precursor to or a type of ionic liquid (IL). Ionic liquids are salts that are liquid at or near room temperature and are composed entirely of ions. They have garnered significant attention as "green" solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.

The cation, N''-ethyl-N-methylguanidinium, possesses several features that are desirable for an ionic liquid cation, including an asymmetric structure which can disrupt crystal packing and lower the melting point. The properties of a guanidinium-based ionic liquid are highly dependent on both the structure of the cation and the nature of the anion.

The synthesis of guanidinium-based ionic liquids often involves a two-step process. The first step is the quaternization of a guanidine base to form the desired guanidinium cation. In the case of this compound, this would be the reaction of N-ethyl-N'-methylguanidine with hydroiodic acid. The second step, if a different anion is desired, is an anion exchange reaction (metathesis). mdpi.comauctoresonline.org

Research into guanidinium-based ionic liquids is an active area. These materials have potential applications in various fields, including:

Electrolytes for Batteries and other Electrochemical Devices: The ionic nature and potential for high ionic conductivity make them attractive for use in energy storage systems. researchgate.net

Catalysis: Chiral guanidinium salts have been successfully employed as catalysts in asymmetric synthesis. researchgate.netrsc.org

CO2 Capture: The basic nature of the guanidine functional group suggests that guanidinium-based ionic liquids could be effective for capturing carbon dioxide.

The specific properties of an ionic liquid based on the N''-ethyl-N-methylguanidinium cation would need to be experimentally determined. Key characteristics to investigate would include:

Melting Point and Glass Transition Temperature: To determine the temperature range in which it exists as a liquid.

Thermal Stability: To assess its useful operating temperature range.

Viscosity and Ionic Conductivity: To evaluate its suitability as an electrolyte.

Electrochemical Window: To determine its stability towards oxidation and reduction.

Further research on this compound and related salts would involve the synthesis of a series of compounds with different anions to systematically study the effect of the anion on the physicochemical properties. This would provide a deeper understanding of the structure-property relationships in this class of guanidinium-based ionic liquids and could lead to the development of new materials with tailored properties for specific applications.

Emerging Research Frontiers and Interdisciplinary Perspectives

Exploration in Supramolecular Assembly and Material Science

The guanidinium (B1211019) group, the cationic component of N''-ethyl-N-methylguanidine hydroiodide, is a powerful motif in supramolecular chemistry due to its planar, Y-shaped structure and its ability to form multiple hydrogen bonds. This has led to its exploration in the design of self-assembling systems and functional materials. The presence of ethyl and methyl substituents on the guanidinium core of this compound can introduce steric and electronic effects that influence the geometry and strength of these non-covalent interactions.

Research into guanidinium-based supramolecular assemblies has shown their potential in various applications. For instance, cationic cholesterol derivatives with guanidinium polar headgroups have been shown to be effective for gene transfection, forming highly ordered multilamellar domains with DNA. nih.gov This suggests that this compound and similar structures could be explored for their potential in creating novel drug delivery systems. The fundamental interactions driving this assembly are the electrostatic interactions between the cationic guanidinium group and the anionic phosphate (B84403) backbone of DNA, as well as the hydrogen bonding capabilities of the guanidinium moiety. nih.gov

In the realm of material science, guanidinium halides are gaining attention for their role in the fabrication of perovskite solar cells. Guanidinium iodide, for example, has been used as an additive to enhance the carrier lifetimes and open-circuit voltages in hybrid organic-inorganic perovskite solar cells. chemrxiv.org The proposed mechanism involves the passivation of under-coordinated iodine species at grain boundaries through hydrogen bonding from the guanidinium cation. chemrxiv.org The substitution of larger cations like guanidinium at the A-site of the perovskite structure allows for bandgap tuning and can improve the stability of the solar cells. acs.org The specific stereochemistry and electronic profile of the N''-ethyl-N-methylguanidinium cation could offer unique advantages in tuning the properties of such materials.

The potential of this compound in these fields can be systematically explored by studying its self-assembly behavior in different solvents and its interaction with various anionic species. The interplay between the hydrogen-bonding capabilities of the guanidinium group and the hydrophobic nature of the ethyl and methyl substituents could lead to the formation of unique supramolecular architectures, such as micelles, vesicles, or liquid crystals.

Table 1: Potential Applications of this compound in Supramolecular Assembly and Material Science

Research AreaPotential ApplicationKey Interactions Involving the Guanidinium Moiety
Supramolecular Chemistry Drug Delivery SystemsElectrostatic interactions, Hydrogen bonding with anionic biomolecules
Anion SensingFormation of specific host-guest complexes with anions
OrganocatalysisActivation of substrates through hydrogen bonding
Material Science Perovskite Solar CellsPassivation of defects, Tuning of electronic properties
Non-linear Optical MaterialsFormation of non-centrosymmetric crystal structures
Ferroelectric MaterialsOrdering of dipolar guanidinium cations in a crystal lattice

Integration of this compound Research with Machine Learning and Artificial Intelligence for Synthetic Design

The vast chemical space of possible substituted guanidinium salts presents a significant challenge for traditional, Edisonian approaches to materials discovery. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and synthesis of new molecules with tailored properties. nih.gov For this compound, AI can be leveraged in several key areas of its research and development.

One of the primary applications of ML in this context is the prediction of molecular properties. By training algorithms on existing datasets of organic salts and ionic liquids, it is possible to develop models that can predict the physicochemical properties of this compound and its derivatives, such as melting point, solubility, and thermal stability. elsevierpure.comchemrxiv.org This in silico screening can rapidly identify promising candidates for specific applications, significantly reducing the time and cost associated with experimental synthesis and characterization. elsevierpure.com For instance, machine learning models can be constructed to predict the properties of organic salt crystals based on their unrelaxed structures, allowing for the efficient down-selection of experimentally realizable structures. elsevierpure.com

Furthermore, AI can play a crucial role in optimizing the synthetic pathways for this compound and related compounds. Retrosynthetic analysis, a process of breaking down a target molecule into simpler, commercially available starting materials, can be automated using AI algorithms. nih.gov These tools can propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist. By analyzing vast databases of chemical reactions, AI can suggest the optimal reagents, catalysts, and reaction conditions to maximize the yield and purity of the final product.

The integration of AI into the research of this compound can be envisioned as a closed-loop system. AI algorithms would propose new derivatives with desirable properties, plan their synthesis, and even control automated robotic platforms to perform the chemical reactions. The experimental data from these reactions would then be fed back into the AI model to refine its predictions and guide the next round of discovery. This data-driven approach has the potential to revolutionize the pace of discovery in guanidinium chemistry.

Table 2: Application of AI and Machine Learning in this compound Research

AI/ML ApplicationObjectivePotential Impact
Property Prediction Predict physicochemical properties (e.g., melting point, solubility, stability).Rapid screening of derivatives for specific applications.
Synthetic Route Design Propose efficient and novel synthetic pathways.Reduced development time and cost of new guanidinium compounds.
Reaction Optimization Identify optimal reaction conditions (e.g., temperature, solvent, catalyst).Increased reaction yields and purity.
Automated Synthesis Control robotic platforms for high-throughput synthesis and testing.Accelerated discovery and optimization of new materials.

Potential for Advanced Analytical Method Development in Guanidinium Chemistry

The accurate and detailed characterization of this compound and its potential isomers and impurities is crucial for its application in any field. The development of advanced analytical methods is therefore a key research frontier. The inherent charge and high basicity of the guanidinium group present both challenges and opportunities for analytical chemists.

Advanced mass spectrometry (MS) techniques are particularly well-suited for the analysis of guanidinium compounds. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the confident determination of the elemental composition of this compound. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing valuable structural information and allowing for the differentiation of isomers. researchgate.net

A particularly promising technique is ion mobility-mass spectrometry (IM-MS). nih.govnih.gov IM-MS separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution. nih.gov This can be invaluable for separating this compound from isomeric impurities that have the same mass but different structures. The collision cross-section (CCS) value obtained from IM-MS provides an additional, highly specific identifier for the compound. nih.gov

In the realm of separation science, the development of novel chromatographic methods is another important area. The high polarity and basicity of guanidinium compounds can make them challenging to retain and separate using traditional reversed-phase liquid chromatography. Mixed-mode chromatography, which combines ion-exchange and reversed-phase retention mechanisms, has shown promise for the separation of guanidine (B92328) and its derivatives. sielc.com The development of new stationary phases specifically designed for the separation of highly basic compounds could significantly improve the resolution and sensitivity of analytical methods for this compound. rsc.orgresearchgate.net

Advanced nuclear magnetic resonance (NMR) techniques also have a role to play. Diffusion-ordered spectroscopy (DOSY) NMR, for example, can be used to study the binding dynamics of guanidinium-based ligands to surfaces, which is relevant for applications in material science. acs.org Furthermore, advanced NMR methods can aid in the unambiguous structural elucidation of complex guanidinium-containing molecules and their supramolecular assemblies.

Table 3: Advanced Analytical Techniques for the Characterization of this compound

Analytical TechniqueInformation ProvidedPotential Advantages
High-Resolution Mass Spectrometry (HRMS) Accurate mass and elemental composition.Unambiguous molecular formula determination.
Tandem Mass Spectrometry (MS/MS) Structural information from fragmentation patterns.Isomer differentiation and structural elucidation.
Ion Mobility-Mass Spectrometry (IM-MS) Separation based on size, shape, and charge; Collision Cross-Section (CCS) values.Separation of isomers and increased analytical specificity.
Mixed-Mode Chromatography Separation of highly polar and basic compounds.Improved chromatographic resolution and retention.
Diffusion-Ordered NMR Spectroscopy (DOSY) Information on molecular diffusion and binding.Characterization of supramolecular interactions and dynamics.

Q & A

Basic: What synthetic routes are recommended for N''-ethyl-N-methylguanidine hydroiodide, and how is purity confirmed?

Answer:
The synthesis typically involves guanylation reactions using reagents like S-methylisothiourea hydroiodide. For example, analogous procedures (e.g., ethyl-isothiourea hydroiodide with amines) yield guanidine derivatives via nucleophilic substitution . Reaction steps include:

  • Reacting precursors (e.g., aminoethyl derivatives) with guanylating agents in polar solvents (e.g., DMF or methanol).
  • Acidic workup (e.g., HCl/MeOH) to isolate the hydroiodide salt .
    Analytical validation requires NMR spectroscopy (e.g., δ ~2.3–3.5 ppm for methyl/ethyl groups) and mass spectrometry (e.g., molecular ion peak matching M + H⁺). Elemental analysis confirms iodide content .

Advanced: How can discrepancies in reported reaction yields under varying solvent conditions be resolved?

Answer:
Yield inconsistencies often arise from solvent polarity , temperature control , and reagent ratios . For instance:

  • Polar aprotic solvents (DMF) enhance nucleophilicity but may promote side reactions if moisture-sensitive.
  • Lower temperatures (0–25°C) reduce by-product formation in exothermic steps .
    Systematic Design of Experiments (DoE) can identify critical parameters. Cross-referencing with analogous guanidine syntheses (e.g., substituting iodide for chloride) helps validate optimal conditions .

Basic: What key physicochemical properties influence experimental handling?

Answer:

  • Hygroscopicity : Requires storage under inert gas (argon) at 2–8°C to prevent hydration .
  • Solubility : High solubility in polar solvents (water, methanol) but limited in non-polar solvents.
  • Stability : Decomposes at >100°C, releasing toxic fumes (e.g., HI). Use fume hoods and moisture-free environments .

Advanced: What strategies minimize by-products during guanylation?

Answer:

  • Stepwise reagent addition : Slow addition of guanylating agents reduces local excess, minimizing dimerization.
  • Base selection : DIPEA (diisopropylethylamine) scavenges HI, shifting equilibrium toward product .
  • Purification : Column chromatography (silica gel, methanol/chloroform) or recrystallization (ethanol/water) isolates the target compound .

Basic: Which spectroscopic methods confirm successful synthesis?

Answer:

  • ¹H/¹³C NMR : Ethyl groups show triplets (δ ~1.2 ppm for CH₃, δ ~3.3 ppm for CH₂), while methyl groups appear as singlets (δ ~2.9 ppm).
  • ESI-MS : A peak at m/z = [M - I]⁺ confirms the cationic guanidine moiety.
  • FT-IR : N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) indicate guanidine formation .

Advanced: How does the hydroiodide counterion affect nucleophilic substitution compared to chloride salts?

Answer:
The iodide ion’s soft nucleophilicity and leaving group ability enhance reactivity in SN2 reactions. For example, iodide’s lower solvation energy (vs. chloride) accelerates substitution rates in aprotic media. However, competing redox reactions (e.g., HI oxidation) may require stabilizing additives like ascorbic acid .

Basic: What safety protocols are essential for laboratory handling?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of HI vapors.
  • First Aid : For skin contact, rinse with water; for ingestion, seek medical attention immediately .

Advanced: How can computational methods predict crystal structures and hydration effects?

Answer:

  • DFT calculations : Model intermolecular interactions (e.g., H-bonding between guanidine and iodide).
  • Crystallographic software : Programs like Mercury (CCDC) analyze packing motifs from X-ray data. Pressure-induced hydration, as seen in dabcoHI hydrate (COD entry 4500533), highlights the role of lattice flexibility in water incorporation .

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